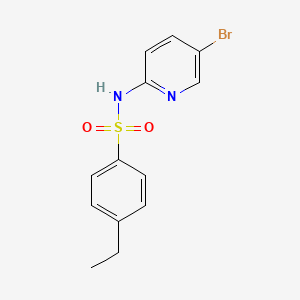![molecular formula C12H18N6S B5624725 5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5624725.png)
5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-ethyl-N4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine" belongs to a class of chemicals that include various heterocyclic frameworks. These frameworks are significant due to their diverse chemical reactions and potential biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multi-step reactions starting from basic heterocyclic amine precursors. These compounds can be synthesized by reactions such as condensation, cyclization, and alkylation under various conditions. For example, a related synthesis involved condensation reactions followed by cyclization with p-toluenesulfonic acid, showcasing the synthetic pathways to such complex molecules (Ahmed, 2002).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including variations in substituents, significantly impacts their chemical behavior and potential applications. Crystal structure analysis, such as X-ray diffraction, is commonly used to determine the exact arrangement of atoms within these compounds, providing insights into their structural characteristics and reactivity patterns.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the nature of the substituents and the reactive sites on the pyrimidine ring. For instance, reactions involving thiadiazole and pyrimidine could lead to the formation of new heterocyclic compounds with diverse chemical properties.
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, depend on the molecular structure and substituents of the pyrimidine derivatives. These properties are crucial for determining the compound's suitability for different applications and for understanding its behavior in various environments.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, reactivity towards different reagents, and stability, are determined by their molecular structure. These properties are essential for the development of new compounds with desired biological or chemical activities.
For further research and details, the references provided can be explored. Here are the links to the papers for more comprehensive information:
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-ethyl-4-N-[(4-propan-2-ylthiadiazol-5-yl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6S/c1-4-8-5-15-12(13)16-11(8)14-6-9-10(7(2)3)17-18-19-9/h5,7H,4,6H2,1-3H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXXVYUCVFLMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1NCC2=C(N=NS2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)
![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)

![3-methyl-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5624673.png)

![2-[4-(dimethylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5624698.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624700.png)
![2-(4-methoxybenzyl)-6-{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5624706.png)
![5-ethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5624717.png)
![ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate](/img/structure/B5624736.png)
![9-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5624741.png)
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5624742.png)